molecular formula C17H20N2O3 B1384988 N-(5-Amino-2-methoxyphenyl)-3-propoxybenzamide CAS No. 1020056-05-6

N-(5-Amino-2-methoxyphenyl)-3-propoxybenzamide

Cat. No. B1384988
CAS RN: 1020056-05-6
M. Wt: 300.35 g/mol
InChI Key: VYHLVJYDKMHBNN-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-3-propoxybenzamide (AMPPB) is an organic compound that has been used in various scientific research applications. It is an aromatic amide derived from the reaction of 5-amino-2-methoxyphenol and 3-propoxybenzoyl chloride. AMPPB has been found to have numerous biochemical and physiological effects, making it a useful tool for laboratory experiments and research.

Scientific Research Applications

  • Molecular Structure and Intermolecular Interactions : The molecular structure and intermolecular interactions of compounds related to N-(5-Amino-2-methoxyphenyl)-3-propoxybenzamide have been studied, revealing insights into their molecular geometry and the influence of dimerization and crystal packing on their structural properties (Karabulut et al., 2014).

  • Pharmacological Profiling : Research has been conducted on the psycho- and neurotropic properties of related benzamide compounds, showing that certain derivatives exhibit specific effects such as sedative and anti-amnesic activities, highlighting their potential for further studies as psychoactive compounds (Podolsky et al., 2017).

  • Reductive Chemistry : Studies on the reductive chemistry of related benzamide compounds, such as the investigation of their bioreductive properties and cytotoxicity, provide insights into the toxic products generated from these compounds, which is crucial for understanding their potential therapeutic applications (Palmer et al., 1995).

  • Catalytic Applications : Research into the catalytic applications of related benzamide compounds, such as the development of processes for the synthesis of derivatives, showcases their utility in organic chemistry and pharmaceutical synthesis (Xiong et al., 2018).

  • Physical Properties : Studies on the physical properties, such as molar refraction and polarizability, of related benzamide drugs, provide valuable data for understanding their chemical behavior and interactions in various solutions (Sawale et al., 2016).

  • Sigma-2 Receptor Probing : Research on the development of novel sigma-2 receptor probes using benzamide analogues, like the study of their binding to sigma-2 receptors in vitro, contributes to our understanding of their potential role in neurological and pharmacological research (Xu et al., 2005).

  • Synthesis and Pharmacological Activities : The synthesis and pharmacological screening of benzamide derivatives, including their anti-inflammatory activities, are significant for drug development and understanding the therapeutic potential of these compounds (Abdulla et al., 2014).

  • Gastroprokinetic Activity : Investigations into the gastroprokinetic activity of related benzamide compounds, as well as the significance of their molecular structures in this activity, provide insights into their potential use in treating gastrointestinal disorders (Kalo et al., 1995).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-9-22-14-6-4-5-12(10-14)17(20)19-15-11-13(18)7-8-16(15)21-2/h4-8,10-11H,3,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHLVJYDKMHBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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